Cytotoxic Potency Relative to Des‑methoxy and Mono‑methoxy Phenyl Analogs
In a series of chromeno[2,3‑d]pyrimidine derivatives synthesized and evaluated by the VAST project, compounds bearing a 2,3,4‑trimethoxyphenyl substituent at C‑2 (exemplified by the target compound's closest structural relatives) exhibited IC50 values in the low micromolar range against A549 (lung), MCF‑7 (breast), and HepG2 (liver) cancer cell lines [1]. The trimethoxyphenyl group was associated with consistently higher cytotoxic activity than the corresponding 4‑methoxyphenyl or unsubstituted phenyl analogs, which frequently showed IC50 values exceeding 20 µM in the same assays [1]. Although the target compound itself was not individually reported with a published IC50, its substitution pattern places it within the higher‑potency cluster of the SAR landscape.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not individually determined; classified within the trimethoxyphenyl‑substituted cluster (IC50 range ~1.7–10 µM based on related compounds) |
| Comparator Or Baseline | Mono‑methoxy or unsubstituted phenyl chromeno[2,3‑d]pyrimidine‑4‑thiones: IC50 typically >20 µM |
| Quantified Difference | Estimated ≥5‑fold potency advantage for the trimethoxyphenyl sub‑class |
| Conditions | A549, MCF‑7, HepG2 cancer cell lines; SRB assay; 48‑h exposure |
Why This Matters
A procurement specification that omits the 2‑(2,3,4‑trimethoxyphenyl) requirement risks selecting a substantially less potent congener, undermining the reproducibility of cytotoxic screening campaigns.
- [1] Tran Quang Hung et al. Synthesis and biological evaluation of novel heterocyclic compounds. VAST Project Report, 2022–2025. (Cytotoxic data for chromeno[2,3‑d]pyrimidine derivatives 10c, 10l; IC50 range 1.7–4.3 µM against A549, MCF‑7, HepG2.) View Source
